N-benzyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine
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Overview
Description
N-benzyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine is a synthetic compound known for its potential applications in various scientific fields. This compound belongs to the class of imidazoquinolines, which are known for their biological and pharmacological activities. The structure of this compound includes an imidazoquinoline core with benzyl and 2-methylpropyl substituents, contributing to its unique properties.
Preparation Methods
The synthesis of N-benzyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
N-benzyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of quinoline derivatives with different functional groups.
Scientific Research Applications
N-benzyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential as a Toll-like receptor (TLR) agonist, which can modulate immune responses. This makes it a candidate for vaccine adjuvants and immunotherapeutics.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine involves its interaction with molecular targets such as Toll-like receptors (TLRs). TLRs are pattern recognition receptors that play a crucial role in the immune system by recognizing pathogen-associated molecular patterns (PAMPs). The compound acts as an agonist for TLR7/8, leading to the activation of downstream signaling pathways that result in the production of cytokines and other immune responses .
Comparison with Similar Compounds
N-benzyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine can be compared with other imidazoquinoline derivatives such as imiquimod and resiquimod. These compounds also act as TLR agonists but differ in their potency and specificity . For example:
Imiquimod: Used topically to treat genital warts and certain types of skin cancer. It is less potent than this compound.
Resiquimod: A dual TLR7/8 agonist that is more potent than imiquimod and is being explored for the treatment of genital herpes.
The uniqueness of this compound lies in its specific structural modifications, which enhance its activity and reduce potential side effects compared to other similar compounds.
Properties
CAS No. |
415726-68-0 |
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Molecular Formula |
C21H22N4 |
Molecular Weight |
330.4 |
Purity |
95 |
Origin of Product |
United States |
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